6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Catalog No.
S12555271
CAS No.
M.F
C7H4ClIN2
M. Wt
278.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Product Name

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

InChI

InChI=1S/C7H4ClIN2/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3,11H

InChI Key

WDOLVKKFGVARCC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(N2)I

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS: 1638764-59-6) is a highly functionalized 5-azaindole building block designed for advanced medicinal chemistry and materials synthesis. Structurally, it features a pyrrolo[3,2-c]pyridine core substituted with an iodine atom at the C2 position and a chlorine atom at the C6 position. This specific dihalogenated arrangement is engineered to provide orthogonal reactivity, allowing chemists to perform sequential, regioselective transition-metal-catalyzed cross-coupling reactions. The 5-azaindole core itself is a highly sought-after bioisostere for indole, offering improved aqueous solubility and an additional hydrogen-bond acceptor (the pyridine nitrogen) that frequently enhances target binding in kinase inhibitor design [1]. For procurement, this pre-functionalized scaffold represents a strategic starting material that accelerates the synthesis of complex heteroaryl libraries by bypassing difficult early-stage halogenations.

Attempting to substitute 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine with the more basic 6-chloro-1H-pyrrolo[3,2-c]pyridine introduces significant process inefficiencies. The baseline comparator lacks the C2-iodine, meaning chemists must perform a de novo iodination (typically via cryogenic lithiation with LDA at -78 °C followed by an iodine quench, or harsh electrophilic halogenation). These steps are notoriously sensitive in azaindoles, often resulting in moderate yields (50-70%), polyhalogenated byproducts, and the need for rigorous chromatographic purification [1]. Furthermore, substituting with a 2-bromo-6-chloro analog narrows the kinetic gap between the two halogen handles. Because bromine is less reactive than iodine in oxidative addition, the 2-bromo analog requires harsher coupling conditions, which increases the risk of competitive off-target coupling at the C6-chlorine position [2]. Procuring the exact 6-chloro-2-iodo compound guarantees maximum regioselectivity and step economy.

Elimination of Cryogenic C2-Functionalization Bottlenecks

Procuring the pre-iodinated 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine directly eliminates the need for C2-metalation/iodination workflows. When starting from the baseline 6-chloro-1H-pyrrolo[3,2-c]pyridine, generating the C2-iodo handle typically requires deprotonation with LDA at -78 °C followed by trapping with electrophilic iodine, a process that generally caps intermediate yields at 60-75% due to competing metalation sites and incomplete conversion [1]. By sourcing the pre-functionalized target compound, laboratories retain 100% of their starting material mass for the high-value cross-coupling step, bypassing the yield penalty and the operational hazards of cryogenic base handling.

Evidence DimensionYield retention prior to first cross-coupling
Target Compound Data100% (Ready for immediate C2 coupling)
Comparator Or Baseline6-chloro-1H-pyrrolo[3,2-c]pyridine (Requires iodination, yielding ~60-75% of the active precursor)
Quantified DifferenceEliminates a 25-40% yield loss and a cryogenic synthetic step
ConditionsStandard laboratory scale-up (LDA, -78 °C, I2 vs. direct procurement)

Bypassing cryogenic lithiation accelerates library synthesis and makes the route immediately amenable to large-scale, non-cryogenic plant manufacturing.

Superior Regioselectivity in Sequential Cross-Coupling

The combination of a C2-iodine and a C6-chlorine provides an exceptional kinetic differential for palladium-catalyzed oxidative addition. The target compound allows for >95% regioselective coupling at the C2 position under mild conditions (e.g., room temperature to 60 °C) [1]. In contrast, if a 2-bromo-6-chloro comparator is used, the reduced reactivity of the C-Br bond requires elevated temperatures (often >80 °C) to initiate the first coupling. This thermal forcing shrinks the reactivity gap between the C2 and C6 positions, frequently leading to 10-20% off-target C6-coupling or bis-coupling byproducts [1].

Evidence DimensionRegiomeric purity of first cross-coupling step
Target Compound Data>95% selectivity for C2 functionalization at mild temperatures
Comparator Or Baseline2-bromo-6-chloro analogs (often yield 80-90% selectivity due to required thermal forcing)
Quantified DifferenceReduces off-target C6-coupling byproducts by up to 15%
ConditionsPd-catalyzed Suzuki or Sonogashira coupling (C2-I vs C2-Br activation)

High regioselectivity prevents the formation of complex isomeric mixtures, drastically reducing the time and solvent costs associated with preparative HPLC purification.

Bioisosteric ADME Advantages Over Indole Scaffolds

While not unique to the halogens, the 5-azaindole core of the target compound provides critical physicochemical advantages over carbon-based indole comparators. The introduction of the pyridine nitrogen decreases the overall lipophilicity (LogP) of downstream derivatives and introduces a new hydrogen-bond acceptor [1]. When comparing 5-azaindole derivatives to their exact indole analogs, the azaindoles consistently demonstrate improved aqueous solubility and enhanced binding affinity in kinase hinge regions, making this specific dihalogenated scaffold a superior starting point for drug discovery programs compared to 2-iodo-6-chloroindole.

Evidence DimensionAqueous solubility and H-bonding capacity
Target Compound DataLower LogP, provides 1 additional H-bond acceptor
Comparator Or Baseline2-iodo-6-chloroindole (higher lipophilicity, lacks pyridine N)
Quantified DifferencePredictable improvement in ADME profile for downstream APIs
ConditionsIn silico and in vitro physicochemical profiling of core scaffolds

Procuring the azaindole variant rather than the indole variant directly improves the developability and solubility of the resulting compound library.

Rapid Generation of Kinase Inhibitor Libraries

Because the compound features orthogonal C2-iodo and C6-chloro handles, it is the ideal starting material for high-throughput library synthesis. Chemists can perform a mild Suzuki or Sonogashira coupling at the C2 position, followed by a Buchwald-Hartwig amination or second Suzuki coupling at the C6 position. This enables the rapid generation of diverse, di-substituted 5-azaindole analogs for structure-activity relationship (SAR) screening without requiring intermediate protecting group manipulations [1].

Scale-Up Manufacturing of Heteroaryl APIs

In process chemistry, avoiding extreme conditions is paramount for safety and cost-efficiency. By procuring this pre-iodinated building block, process chemists bypass the need for cryogenic (-78 °C) lithiation steps typically required to functionalize the C2 position of basic azaindoles. This allows the entire synthetic route to be conducted in standard, non-cryogenic chemical reactors, significantly increasing plant throughput and reducing energy overhead [2].

Fragment-Based Drug Discovery (FBDD)

The 5-azaindole core is a privileged scaffold that frequently acts as a hinge-binder in ATP-competitive kinase inhibitors. The precise placement of the halogens allows for targeted vector growth during fragment evolution. The highly reactive C2-iodine can be quickly elaborated to explore the adjacent binding pocket, while the C6-chlorine is held in reserve for later-stage optimization of solvent-exposed regions, maximizing the efficiency of the fragment-to-lead workflow [3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

277.91077 g/mol

Monoisotopic Mass

277.91077 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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